Cas no 55210-69-0 (3-(2,5-dihydroxyphenyl)prop-2-enal)

3-(2,5-Dihydroxyphenyl)prop-2-enal is a phenolic enal compound featuring a conjugated system with hydroxyl substituents on the aromatic ring. Its structure, incorporating both phenolic and α,β-unsaturated aldehyde functionalities, lends it reactivity useful in organic synthesis and potential applications in pharmaceutical or material science research. The presence of electron-donating hydroxyl groups enhances its stability and influences its redox properties, making it a candidate for studies in antioxidant chemistry or as a building block for more complex molecules. The compound's conjugated system may also contribute to UV-absorbing characteristics, suggesting utility in photochemical applications. Proper handling is advised due to the potential reactivity of the aldehyde group.
3-(2,5-dihydroxyphenyl)prop-2-enal structure
55210-69-0 structure
Product name:3-(2,5-dihydroxyphenyl)prop-2-enal
CAS No:55210-69-0
MF:C9H8O3
MW:164.158022880554
CID:3269323
PubChem ID:12023877

3-(2,5-dihydroxyphenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 2-PROPENAL, 3-(2,5-DIHYDROXYPHENYL)-, (2E)-
    • 3-(2,5-dihydroxyphenyl)prop-2-enal
    • EN300-1854865
    • SCHEMBL3437049
    • 55210-69-0
    • Inchi: InChI=1S/C9H8O3/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-6,11-12H/b2-1+
    • InChI Key: NFZXTKAGXSVCRD-OWOJBTEDSA-N

Computed Properties

  • Exact Mass: 164.047344113g/mol
  • Monoisotopic Mass: 164.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 57.5Ų

3-(2,5-dihydroxyphenyl)prop-2-enal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1854865-0.5g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
0.5g
$781.0 2023-09-18
Enamine
EN300-1854865-0.1g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
0.1g
$715.0 2023-09-18
Enamine
EN300-1854865-0.05g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
0.05g
$683.0 2023-09-18
Enamine
EN300-1854865-2.5g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
2.5g
$1594.0 2023-09-18
Enamine
EN300-1854865-10.0g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
10g
$3500.0 2023-06-02
Enamine
EN300-1854865-1.0g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
1g
$813.0 2023-06-02
Enamine
EN300-1854865-10g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
10g
$3500.0 2023-09-18
Enamine
EN300-1854865-5g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
5g
$2360.0 2023-09-18
Enamine
EN300-1854865-0.25g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
0.25g
$748.0 2023-09-18
Enamine
EN300-1854865-5.0g
3-(2,5-dihydroxyphenyl)prop-2-enal
55210-69-0
5g
$2360.0 2023-06-02

Additional information on 3-(2,5-dihydroxyphenyl)prop-2-enal

Introduction to 3-(2,5-dihydroxyphenyl)prop-2-enal (CAS No. 55210-69-0)

3-(2,5-dihydroxyphenyl)prop-2-enal, also known by its CAS number 55210-69-0, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features, which include a propenal moiety and a 2,5-dihydroxyphenyl group. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest for various applications.

The chemical structure of 3-(2,5-dihydroxyphenyl)prop-2-enal can be represented as C9H8O3. The presence of the hydroxyl groups on the phenyl ring and the aldehyde group on the propenal chain imparts reactivity and functional versatility to this compound. These functional groups are crucial for its potential use in synthetic chemistry, where it can serve as a building block for more complex molecules.

In recent years, the study of 3-(2,5-dihydroxyphenyl)prop-2-enal has expanded beyond its synthetic applications to include its biological activities. Research has shown that this compound exhibits antioxidant properties, which are attributed to the presence of the hydroxyl groups on the phenyl ring. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Beyond its antioxidant properties, 3-(2,5-dihydroxyphenyl)prop-2-enal has also been investigated for its potential anti-inflammatory effects. Inflammatory responses are a key component of many chronic diseases, and compounds with anti-inflammatory properties can offer therapeutic benefits. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cell cultures and animal models.

The pharmaceutical industry has shown interest in 3-(2,5-dihydroxyphenyl)prop-2-enal due to its potential as a lead compound for drug development. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for treating conditions such as arthritis, diabetes, and Alzheimer's disease. Ongoing research is focused on optimizing its pharmacological properties and evaluating its safety and efficacy in preclinical studies.

In addition to its therapeutic potential, 3-(2,5-dihydroxyphenyl)prop-2-enal has been explored for its use in cosmetic formulations. The antioxidant properties of this compound can help protect skin cells from damage caused by environmental factors such as UV radiation and pollution. This makes it a valuable ingredient in skincare products designed to promote skin health and prevent premature aging.

The synthesis of 3-(2,5-dihydroxyphenyl)prop-2-enal involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of 3-hydroxybenzaldehyde with malonic acid followed by dehydration and subsequent reduction steps. Advances in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining efficiency.

The characterization of 3-(2,5-dihydroxyphenyl)prop-2-enal is typically performed using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed information about the molecular structure and purity of the compound, which is essential for both research and industrial applications.

In conclusion, 3-(2,5-dihydroxyphenyl)prop-2-enal (CAS No. 55210-69-0) is a multifaceted organic compound with significant potential in various fields. Its unique chemical structure endows it with valuable properties such as antioxidant and anti-inflammatory activities, making it a subject of ongoing research for therapeutic applications. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in both scientific inquiry and practical applications.

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